1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. It has the molecular formula and a molecular weight of approximately 376.49 g/mol. This compound belongs to the category of alcohols and is notable for its two benzyloxy groups attached to a phenyl ring, which contributes to its chemical properties and reactivity.
The compound is classified under alcohols due to the presence of a hydroxyl group (-OH) within its structure. It can be sourced from chemical suppliers or synthesized through various organic reactions. The compound is also recognized under the CAS number 87086-45-1, which is essential for identification in chemical databases.
The synthesis of 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol can be achieved through several methods, primarily involving the alkylation of phenolic compounds or through multi-step organic synthesis. One common approach includes:
This synthetic route may involve several purification steps, including recrystallization and chromatography, to isolate the desired product with high purity.
The molecular structure of 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol can be represented using various structural formulas. The key features include:
CCCCC(O)c1cc(OCc2ccccc2)cc(OCc3ccccc3)c1This notation provides insight into the connectivity of atoms within the molecule.
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol can participate in various chemical reactions due to its functional groups:
These reactions are fundamental in organic synthesis for modifying the compound's structure or creating derivatives with enhanced properties.
The mechanism of action for 1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol largely depends on its interactions with biological systems or other chemicals. For instance:
1-(3,5-Bis(benzyloxy)phenyl)pentan-2-ol has potential applications in various scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: